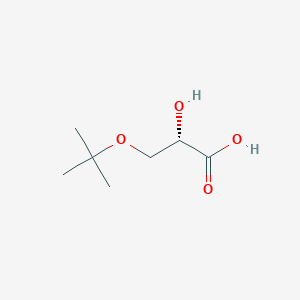

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Description

Structural Characterization of (S)-3-(tert-Butoxy)-2-hydroxypropanoic Acid

Molecular Architecture and Stereochemical Configuration

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid consists of three distinct functional groups: a tert-butoxy group (-OC(C)(C)C) at the third carbon, a hydroxyl group (-OH) at the second carbon, and a carboxylic acid group (-COOH) at the first carbon. The molecule’s stereochemistry is defined by the (S)-configuration at the chiral center (C2), where the priority groups (determined by Cahn-Ingold-Prelog rules) are ordered as follows:

- Carboxylic acid (-COOH, highest priority)

- Hydroxyl (-OH)

- tert-Butoxy (-OC(C)(C)C)

- Methyl (-CH2-)

This configuration creates a unique spatial arrangement critical for enantioselective interactions in biological systems. The tert-butoxy group introduces steric bulk, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and ionic interactions, respectively.

| Functional Group | Position | Role |

|---|---|---|

| Carboxylic acid (-COOH) | C1 | Acidity, salt formation |

| Hydroxyl (-OH) | C2 | Hydrogen bonding, redox reactions |

| tert-Butoxy (-OC(C)(C)C) | C3 | Steric protection, solubility |

Crystallographic Analysis and Conformational Studies

Crystallographic data for (S)-3-(tert-butoxy)-2-hydroxypropanoic acid remain limited, but insights can be inferred from analogous compounds. For example, the tert-butoxy group typically adopts a staggered conformation to minimize steric hindrance, while the hydroxyl and carboxylic acid groups may form intramolecular hydrogen bonds, stabilizing specific dihedral angles. X-ray diffraction studies on related compounds (e.g., tert-butyl glycolate derivatives) reveal that the carboxylic acid proton often participates in intermolecular hydrogen bonding, forming crystalline networks.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR profile of (S)-3-(tert-butoxy)-2-hydroxypropanoic acid is characterized by distinct signals:

- tert-Butoxy methyl groups : A singlet at δ 1.2 ppm (9H, -C(C)(C)C).

- Hydroxyl proton : A broad peak at δ 2.5–3.0 ppm (1H, -OH), exchangeable with D₂O.

- Methylene protons (adjacent to oxygen): A multiplet at δ 3.8–4.2 ppm (2H, -CH₂-O-).

- Carboxylic acid proton : A broad peak at δ 10.0–12.0 ppm (1H, -COOH), absent in deuterated solvents.

The chiral center’s (S)-configuration influences coupling constants, with vicinal protons showing specific splitting patterns. For instance, the hydroxyl proton may exhibit coupling with adjacent methylene protons, yielding a doublet of doublets.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butoxy methyl (C(CH₃)₃) | 1.2 | Singlet |

| Hydroxyl (-OH) | 2.5–3.0 | Broad singlet |

| Methylene (-CH₂-O-) | 3.8–4.2 | Multiplet |

| Carboxylic acid (-COOH) | 10.0–12.0 | Broad singlet |

Infrared Absorption Characteristics

Infrared spectroscopy confirms the presence of key functional groups:

- O-H stretch : Broad absorption at 2500–3300 cm⁻¹ for the hydroxyl and carboxylic acid groups.

- C=O stretch : Strong peak near 1700 cm⁻¹ for the carboxylic acid.

- C-O-C stretch : Medium-intensity peak at ~1100 cm⁻¹ for the ether linkage.

- C-O stretch : Peaks at 1200–1300 cm⁻¹ for the hydroxyl and carboxylic acid groups.

The tert-butoxy group contributes to C-C stretches in the aliphatic region (2800–3000 cm⁻¹).

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 2500–3300 | Broad, strong |

| C=O (carboxylic acid) | ~1700 | Strong |

| C-O-C (ether) | ~1100 | Medium |

| C-O (hydroxyl) | 1200–1300 | Medium |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EIMS) reveals characteristic fragments:

- Molecular ion (M⁺) : Observed at m/z 162 (C₇H₁₄O₄⁺).

- Base peak : Likely at m/z 74, corresponding to the tert-butoxy moiety (C₄H₉O⁺).

- Fragmentation pathways :

- Loss of tert-butoxy group (C₄H₉O): m/z 162 → m/z 74 (Δ = 88).

- Loss of water (H₂O): m/z 162 → m/z 144 (Δ = 18).

- Loss of carboxylic acid (COOH): m/z 162 → m/z 116 (Δ = 46).

| Fragment | m/z | Proposed Structure |

|---|---|---|

| Molecular ion (M⁺) | 162 | C₇H₁₄O₄⁺ |

| tert-Butoxy (C₄H₉O⁺) | 74 | (CH₃)₃CO⁺ |

| [M - H₂O]⁺ | 144 | C₇H₁₂O₃⁺ |

| [M - COOH]⁺ | 116 | C₆H₁₂O₃⁺ |

Comparative Analysis with Structural Analogs

(R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid (CAS 1258418-91-5)

The (R)-enantiomer shares identical physical properties (molecular weight, boiling point) but differs in stereochemistry. Its chiral center’s (R)-configuration alters its interaction with chiral catalysts or enzymes, making it a critical control in asymmetric synthesis.

| Property | (S)-Enantiomer (140371-02-4) | (R)-Enantiomer (1258418-91-5) |

|---|---|---|

| Molecular Weight | 162.18 g/mol | 162.18 g/mol |

| Melting Point | N/A | N/A |

| Chiral Center | (S) | (R) |

| Biological Activity | Enantioselective interactions | Enantioselective interactions |

tert-Butyl 2-Hydroxyacetate (CAS 40052-13-9)

This ester analog lacks the carboxylic acid group, replacing it with a tert-butoxy moiety. It has a lower molecular weight (160.17 g/mol) and higher volatility due to the absence of a polar carboxylic acid group. Its applications in solvent systems and polymer chemistry differ significantly from the acid’s role in salt formation.

| Property | (S)-3-(tert-Butoxy)-2-hydroxypropanoic Acid | tert-Butyl 2-Hydroxyacetate (40052-13-9) |

|---|---|---|

| Functional Groups | -COOH, -OH, -OC(C)(C)C | -OAc, -OH, -OC(C)(C)C |

| Acidity | pH-dependent dissociation | Neutral (ester) |

| Solubility | Polar solvents (water, ethanol) | Non-polar solvents (hexane, toluene) |

Properties

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMIPPITFFHKFG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method includes the reaction of tert-butyl alcohol with a suitable acid chloride or anhydride under acidic conditions to form the tert-butyl ester. This ester is then hydrolyzed under basic conditions to yield the desired hydroxy acid.

Industrial Production Methods

In industrial settings, the production of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid often involves large-scale esterification reactions using tert-butyl alcohol and an appropriate acid derivative. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Synthetic Applications

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is often employed as an intermediate in the production of various drugs, particularly those requiring specific stereochemistry for biological activity.

- Complex Molecules : Its chiral center allows for controlled synthesis of complex molecules, which can be critical for applications in medicinal chemistry.

Table 1: Synthetic Routes for (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Esterification with tert-butyl alcohol | Acid chloride or anhydride | Varies |

| Hydrolysis of tert-butyl ester | Basic conditions | High |

| Oxidation of hydroxy group | Potassium permanganate | Moderate |

Biological Applications

In biological research, (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is utilized for:

- Enzyme Mechanism Studies : It acts as a substrate in biochemical assays to study enzyme kinetics and mechanisms.

- Interaction Studies : Preliminary studies indicate potential interactions with specific enzymes and receptors, suggesting its utility in pharmacological research.

Medicinal Applications

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is increasingly recognized for its role in drug development:

- Chiral Drug Synthesis : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in developing effective pharmaceuticals.

- Antitumor Properties : Research has indicated that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in oncology.

Industrial Applications

The compound also finds use in various industrial processes:

- Production of Polymers and Resins : Its unique chemical properties make it suitable for producing specialty chemicals used in manufacturing.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other industrial chemicals, enhancing its versatility.

Case Studies

-

Enzyme Inhibition Studies :

A study demonstrated that (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can inhibit carboxypeptidase A, showcasing its potential as a biochemical tool for studying enzyme inhibition mechanisms . -

Antitumor Activity Investigation :

Research published in the Journal of Organic Chemistry highlighted the use of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid derivatives in synthesizing chiral carbohydrate derivatives with potential antitumor properties .

Mechanism of Action

The mechanism by which (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, while the tert-butoxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in a range of applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid with its analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Substituents at C3/C2 | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid | C₈H₁₅NO₅ | tert-Butoxy (C3), -OH (C2) | Carboxylic acid, ether, hydroxyl | 52558-24-4 |

| (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid | C₁₀H₁₂O₄ | Benzyloxy (C3), -OH (C2) | Carboxylic acid, benzyl ether | 127744-27-8 |

| (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid | C₁₆H₁₆O₄ | 4-Benzyloxyphenyl (C3), -OH (C2) | Aromatic ring, benzyl ether | Not specified |

| (2RS)-3-[(2-{(2,4-Dimethylthiophen-3-yl)[(2S)-1-methoxypropan-2-yl]amino}-2-oxoethyl)sulfanyl]-2-hydroxypropanoic acid (M26) | C₁₅H₂₂N₂O₅S₂ | Complex sulfanyl and thiophene | Thioether, amide, carboxylic acid | Not specified |

| (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid | C₁₁H₉NO₅ | 1,3-Dioxoisoindolin-2-yl (C3) | Isoindole dione, carboxylic acid | 133319-36-5 |

Key Observations :

- Substituent Effects: The tert-butoxy group in the target compound provides steric hindrance, enhancing stability compared to the benzyloxy group in (2S)-3-(benzyloxy)-2-hydroxypropanoic acid, which is more prone to hydrogenolysis . Aromatic analogs like (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid exhibit increased hydrophobicity due to the phenyl group, making them suitable for lipid-soluble drug formulations . Metabolites such as M26 (from dimethenamid-P) contain sulfur-based substituents, which influence their environmental persistence and toxicity profiles .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) | Stability |

|---|---|---|---|---|---|

| (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid | 205.21 | Not reported | ~1.2 (est.) | Moderate | Stable at 2–8°C |

| (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid | 196.20 | Not reported | 1.26 | Low | Air-sensitive |

| (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid | 272.30 | 474.3 | 1.26 | Insoluble | Stable at RT |

| M26 Metabolite | 386.54 | Not reported | Not reported | Low | Photolabile |

| (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid | 235.19 | Not reported | Not reported | Insoluble | Hygroscopic |

Key Observations :

- Solubility : The target compound’s tert-butoxy group improves aqueous solubility compared to benzyloxy or aromatic analogs .

- Thermal Stability : Aromatic derivatives (e.g., C₁₆H₁₆O₄) exhibit higher boiling points due to extended conjugation .

Key Observations :

- Synthesis: The target compound is synthesized via tert-butoxycarbonyl (Boc) protection, a method also used for analogs like (S)-2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid .

- Applications :

Research Findings and Trends

- Steric vs. Electronic Effects : Studies show that tert-butoxy groups improve metabolic stability in vivo compared to smaller alkoxy groups (e.g., methoxy) .

- Environmental Impact : Metabolites such as M26 and M30 are prioritized in residue definitions due to their toxicological relevance, highlighting the need for precise analytical methods .

- Chiral Resolution : The (S)-configuration in the target compound is essential for enantioselective interactions in drug-receptor binding, as seen in protease inhibitors .

Biological Activity

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a chiral compound notable for its unique structure, which includes a tert-butoxy group and a hydroxy group attached to a propanoic acid backbone. This compound has garnered attention in the field of organic chemistry and potential biological applications due to its stereochemistry and functional groups.

- Molecular Formula : CHO

- Molecular Weight : Approximately 162.19 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Around 290.7 °C at 760 mmHg

The presence of the tert-butoxy group contributes to the compound's stability through steric hindrance, influencing its reactivity and interactions with biological systems.

Synthesis and Derivatives

Several synthetic routes are available for producing (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid, including methods that utilize chiral starting materials. This compound can serve as a precursor for synthesizing various biologically active derivatives, which may exhibit different pharmacological properties .

Enzyme Interactions

Preliminary studies suggest that (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid may interact favorably with certain enzymes and receptors, although comprehensive interaction profiles are still required to fully understand its biological implications. For instance, its structural similarity to other compounds allows it to potentially modulate enzyme activities, which could have therapeutic applications.

Case Studies and Research Findings

- Antitumor Properties : Research published in the Journal of Organic Chemistry indicates that derivatives of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can be synthesized to explore their antitumor properties. This study highlights the compound's potential in cancer therapy through its ability to interact with cellular pathways involved in tumor growth.

- Inhibition Studies : A study examining the inhibition of carboxypeptidase A demonstrated that compounds structurally related to (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can effectively inhibit enzymatic activity, suggesting potential applications in drug design targeting specific enzymes involved in metabolic processes .

Comparative Analysis

The following table summarizes the unique features of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid | Enantiomer with opposite configuration | Different biological activity profile |

| tert-Butyl 3-hydroxypropionate | Lacks carboxylic acid functionality | More hydrophobic, less polar |

| 2-Hydroxypropanoic acid | Simple structure without tert-butoxy group | More polar, higher solubility in water |

This comparative analysis emphasizes how (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid stands out due to its specific stereochemistry and functional groups that impart distinct chemical properties and potential biological activities not found in similar compounds.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid. Investigations into its pharmacokinetics, toxicity profiles, and interactions within complex biological systems will be crucial for determining its viability as a therapeutic agent.

Q & A

Basic Question: What are the standard synthetic routes for (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid, and how are reaction conditions optimized for yield and purity?

Methodological Answer:

The synthesis typically involves three stages: protection of functional groups , coupling reactions , and deprotection/purification .

- Step 1 (Protection): The hydroxyl or amino groups are protected using tert-butoxycarbonyl (Boc) groups. For example, tert-butoxycarbonyl chloride is reacted with the starting material in the presence of a base like triethylamine (Et3N) under mild conditions (room temperature, dichloromethane solvent) .

- Step 2 (Coupling): Carbodiimide reagents (e.g., DCC or EDC) mediate amide or ester bond formation. Catalysts like DMAP improve reaction efficiency .

- Step 3 (Deprotection/Purification: Acidic or catalytic hydrogenation conditions remove Boc groups. Final purification uses reversed-phase HPLC or silica-gel chromatography .

Optimization Parameters:

Basic Question: Which analytical techniques are essential for characterizing (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.